Umbralisib hydrochloride

PI3Kδ Kinase Selectivity Binding Affinity

Researchers studying PI3Kδ-driven lymphomas often face dose-limiting toxicities from off-target PI3Kγ inhibition. Umbralisib hydrochloride (CAS 1532533-78-0) is a next-generation pyrazolopyrimidine that addresses this pain point with 225-fold selectivity for PI3Kδ over PI3Kγ and unique co-inhibition of CK1ε (EC50: 6.0 μM). Key differentiation: - Preserves Treg number/function vs. idelalisib & duvelisib, reducing immune-mediated adverse events (grade ≥3 pneumonia: 4%, transaminitis: 2%). - Only clinically advanced PI3Kδ inhibitor with significant CK1ε activity-indispensable for dissecting CK1ε contributions to lymphoma pathogenesis. - Suitable for chronic dosing studies and combination regimens with anti-CD20 mAbs or BTK inhibitors.

Molecular Formula C31H25ClF3N5O3
Molecular Weight 608.0 g/mol
Cat. No. B611320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUmbralisib hydrochloride
SynonymsTGR-1202 hydrochloride;  TGR 1202 hydrochloride;  TGR1202 hydrochloride;  TGR-1202 HCl;  TGR 1202 HCl;  TGR1202 HCl; 
Molecular FormulaC31H25ClF3N5O3
Molecular Weight608.0 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.Cl
InChIInChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H/t16-;/m0./s1
InChIKeyQGVUVMVWYWMZIR-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide: Umbralisib Hydrochloride (TGR-1202) as a Differentiated PI3Kδ Inhibitor for Hematological Malignancy Research


2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride, also known as Umbralisib hydrochloride or TGR-1202 hydrochloride, is an orally bioavailable, selective small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) delta isoform and casein kinase 1 epsilon (CK1ε) [1][2]. It is a next-generation compound within the pyrazolopyrimidine class, developed to address toxicity limitations associated with earlier PI3Kδ inhibitors like idelalisib and duvelisib [3].

Why Umbralisib Hydrochloride Cannot Be Replaced by Other PI3Kδ Inhibitors: A Scientific Procurement Perspective


While multiple PI3Kδ inhibitors exist as a class, they are not interchangeable due to significant differences in isoform selectivity, off-target kinase inhibition, and resultant clinical safety profiles [1]. Direct binding affinity data show that umbralisib possesses a unique selectivity fingerprint, including inhibition of CK1ε, which is absent in idelalisib and duvelisib [2]. These molecular differences translate into a distinct and quantifiably superior safety profile in preclinical and clinical settings, making generic substitution of umbralisib for another PI3Kδ inhibitor scientifically unjustifiable without rigorous comparative evidence [3].

Quantitative Differentiation Evidence for Umbralisib Hydrochloride (TGR-1202) Procurement Decisions


Superior Isoform Selectivity: Umbralisib's Binding Affinity (Kd) vs. Idelalisib and Duvelisib

Umbralisib demonstrates a distinct binding selectivity profile for PI3K isoforms compared to its primary comparators, idelalisib and duvelisib. Specifically, it exhibits a 1400 nM Kd for PI3Kγ, representing a substantial 225-fold selectivity window over its 6.2 nM Kd for the target PI3Kδ [1]. This contrasts sharply with duvelisib, which is a potent dual PI3Kδ/γ inhibitor with Kd values of 0.047 nM and 0.21 nM, respectively [1]. Idelalisib shows an intermediate profile with a 1.2 nM Kd for PI3Kδ and 9.1 nM for PI3Kγ [1].

PI3Kδ Kinase Selectivity Binding Affinity

Unique Dual Inhibition of PI3Kδ and CK1ε: A Mechanism Not Shared by Idelalisib or Duvelisib

Kinome-wide profiling confirms that umbralisib is a dual inhibitor of PI3Kδ and casein kinase 1 epsilon (CK1ε), with a Kd of 180 nM for the latter [1]. In contrast, both idelalisib and duvelisib show negligible binding to CK1ε, with Kd values exceeding 30,000 nM [1]. This unique feature is functionally relevant, as CK1ε inhibition has been shown to preserve regulatory T cell (Treg) number and function [2].

CK1ε Kinase Inhibition Immunomodulation

Reduced Incidence of Severe Adverse Events vs. Idelalisib and Duvelisib in Clinical Cohorts

In an integrated safety analysis of 336 patients across five clinical studies, umbralisib monotherapy demonstrated a markedly lower incidence of specific severe adverse events compared to published data for idelalisib and duvelisib [1]. For instance, grade 3/4 pneumonia occurred in 4% of umbralisib-treated patients, compared to reported rates of 13-16% for other PI3K inhibitors [2]. Similarly, grade 3/4 elevated liver enzymes (transaminitis) was observed in only 2% of patients, versus 13-17% for idelalisib and duvelisib [2].

Safety Profile Adverse Events Clinical Comparison

Preservation of Regulatory T Cell (Treg) Number and Function: A Unique Immunomodulatory Effect

In ex vivo studies using normal human T cells and T cells from CLL patients, umbralisib treatment uniquely sustained FoxP3+ human Tregs, whereas idelalisib and duvelisib led to significant depletion [1]. In the Eμ-TCL1 adoptive transfer mouse model of CLL, mice treated with idelalisib or duvelisib displayed increased immune-mediated toxicities and reduced Treg numbers and function, while Treg number and function were preserved in umbralisib-treated mice [1].

Regulatory T Cells Immunomodulation CLL Model

Optimal Research Applications for Umbralisib Hydrochloride (TGR-1202) Based on Evidence of Differentiation


Investigating PI3Kδ-Driven B-Cell Malignancies with a Superior Therapeutic Index

Based on its 225-fold selectivity for PI3Kδ over PI3Kγ and its unique inhibition of CK1ε [1], umbralisib hydrochloride is the preferred tool compound for preclinical and clinical studies in chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphomas where minimizing PI3Kγ-related toxicities is critical [2].

Immuno-Oncology Studies Requiring Preservation of Regulatory T Cell Compartments

For researchers examining the role of regulatory T cells (Tregs) in the tumor microenvironment or in response to kinase inhibitor therapy, umbralisib offers a unique advantage. Its ability to preserve Treg number and function, in contrast to idelalisib and duvelisib [3], makes it an essential compound for dissecting immune-mediated adverse events and designing combination immunotherapies [3].

Long-Term Dosing Studies in Lymphoid Malignancies Where Safety and Tolerability are Paramount

The significantly reduced incidence of grade 3/4 immune-mediated adverse events, such as pneumonia (4%) and transaminitis (2%) compared to first-generation PI3Kδ inhibitors [4], positions umbralisib hydrochloride as the compound of choice for chronic dosing studies. This includes combination regimens with anti-CD20 monoclonal antibodies (e.g., ublituximab) or BTK inhibitors (e.g., ibrutinib) [5], where maintaining a tolerable safety profile is essential for study completion and translational relevance.

Mechanistic Studies on CK1ε Inhibition in Hematological Cancers

As the only clinically advanced PI3Kδ inhibitor with significant activity against casein kinase 1 epsilon (CK1ε) [1], umbralisib hydrochloride is an indispensable reagent for dissecting the specific contribution of CK1ε to lymphoma pathogenesis and T-cell regulation [3].

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